molecular formula C4H4N2O4 B14751199 1,4-Dinitrobuta-1,3-diene CAS No. 929-11-3

1,4-Dinitrobuta-1,3-diene

Cat. No.: B14751199
CAS No.: 929-11-3
M. Wt: 144.09 g/mol
InChI Key: ABUMJZWZYIBLQQ-UHFFFAOYSA-N
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Description

1,4-Dinitrobuta-1,3-diene is a conjugated nitrodiene compound characterized by the presence of two nitro groups attached to a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dinitrobuta-1,3-diene can be synthesized through various methods. One common approach involves the nitration of butadiene derivatives. For instance, the nitration of 1,3-butadiene with nitric acid in the presence of sulfuric acid can yield this compound. Another method involves the dehydrohalogenation of halogenated nitrobutadienes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dinitrobuta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Dinitrobuta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in cycloaddition reactions to form six-membered rings.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development due to its ability to form bioactive compounds.

    Industry: Utilized in the synthesis of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 1,4-Dinitrobuta-1,3-diene involves its reactivity with various molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with biological molecules. These interactions can lead to the formation of covalent bonds with proteins, nucleic acids, and other cellular components, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dinitrobuta-1,3-diene is unique due to its symmetrical structure and the presence of two nitro groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and various applications .

Properties

CAS No.

929-11-3

Molecular Formula

C4H4N2O4

Molecular Weight

144.09 g/mol

IUPAC Name

1,4-dinitrobuta-1,3-diene

InChI

InChI=1S/C4H4N2O4/c7-5(8)3-1-2-4-6(9)10/h1-4H

InChI Key

ABUMJZWZYIBLQQ-UHFFFAOYSA-N

Canonical SMILES

C(=C[N+](=O)[O-])C=C[N+](=O)[O-]

Origin of Product

United States

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